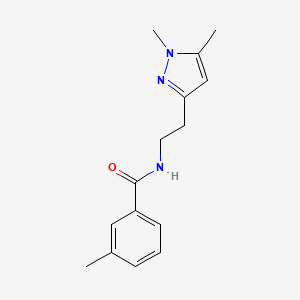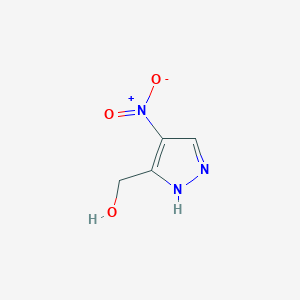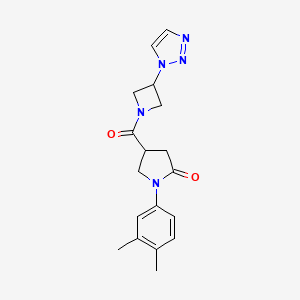![molecular formula C15H17Cl2NO2 B3001538 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2176124-79-9](/img/structure/B3001538.png)
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as DNBS, is a chemical compound that has been used in scientific research for its immunomodulatory properties. DNBS is a small molecule that can selectively activate immune cells to elicit an immune response, making it a valuable tool for studying the immune system.
Wirkmechanismus
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide selectively activates immune cells by binding to a specific receptor on the surface of these cells. This receptor, known as the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, is involved in the activation of immune cells and the production of cytokines. 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide binding to this receptor leads to the activation of immune cells and the production of cytokines, which in turn elicits an immune response.
Biochemical and Physiological Effects:
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), which are involved in immune cell activation and inflammation. 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to activate immune cells, such as macrophages and dendritic cells, which play a critical role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to be a selective activator of immune cells, making it a valuable tool for studying the immune system. However, 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide also has some limitations. It is a chemical compound that can be toxic at high concentrations, which can limit its use in some experiments. Additionally, 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to induce a strong immune response, which can make it difficult to study the effects of immune modulation.
Zukünftige Richtungen
There are several future directions for research involving 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of interest is the development of new compounds that can selectively activate immune cells without inducing a strong immune response. Another area of interest is the investigation of the role of immune cells in the development of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, the use of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide in the development of new immunotherapies for cancer is an area of active research.
Synthesemethoden
The synthesis of 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves several steps, including the preparation of starting materials and the synthesis of intermediate compounds. The final step involves the coupling of 2,4-dichlorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine to form 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been widely used in scientific research as a tool to study the immune system. It has been used to induce colitis in animal models and to investigate the role of immune cells in the development of inflammatory bowel disease. 2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been used to study the effects of immune modulation on cancer cells and to investigate the mechanisms of immune cell activation.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c16-10-1-2-11(12(17)9-10)14(19)18-13-3-4-15(13)5-7-20-8-6-15/h1-2,9,13H,3-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNGXRBHMGBHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)


![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)
